7-Hydroxy-3,15-dioxokaur-16-en-14-yl acetate

Leukemia Cytotoxicity ent-Kaurane diterpenoid

Researchers screening ent-kaurane diterpenoids risk selecting inactive analogs (Glaucocalyxins C/E, IC₅₀ >100 μg/mL). Glaucocalyxin B provides verified potency: • HL-60 IC₅₀ 5.86 μM vs. Glaucocalyxin A (6.15 μM); doxorubicin-comparable vs. T-cell leukemia. • Dual mechanism: apoptosis, G2/M arrest, DNA damage & ROS generation; anti-neuroinflammatory (NO, TNF-α, IL-1β, COX-2, iNOS suppression + HO-1 induction). • Essential SAR control: α,β-unsaturated ketone (ring D) + OH-7/OH-14 pattern critical for activity. HPLC-verified purity, CoA included. Bulk quantities available.

Molecular Formula C22H30O5
Molecular Weight 374.5 g/mol
CAS No. 80508-81-2
Cat. No. B1663507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-3,15-dioxokaur-16-en-14-yl acetate
CAS80508-81-2
Synonymsglaucocalyxin B
Molecular FormulaC22H30O5
Molecular Weight374.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1C2CCC3C1(C(CC4C3(CCC(=O)C4(C)C)C)O)C(=O)C2=C
InChIInChI=1S/C22H30O5/c1-11-13-6-7-14-21(5)9-8-16(24)20(3,4)15(21)10-17(25)22(14,18(11)26)19(13)27-12(2)23/h13-15,17,19,25H,1,6-10H2,2-5H3/t13?,14-,15+,17+,19-,21-,22?/m0/s1
InChIKeyLSUXOKVMORWDLT-FFQMZICYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxy-3,15-dioxokaur-16-en-14-yl acetate (Glaucocalyxin B) Procurement Guide: Comparative Cytotoxicity and Anti-Inflammatory Potency


7-Hydroxy-3,15-dioxokaur-16-en-14-yl acetate, commonly known as Glaucocalyxin B (GlnB), is a tetracyclic ent-kaurane diterpenoid (C22H30O5, MW 374.47) isolated from the traditional Chinese medicinal plant *Rabdosia japonica* var. *glaucocalyx* [1]. It belongs to a family of structurally related Glaucocalyxins (A–F). The compound demonstrates dual anticancer activity—inhibiting HL-60 leukemia cell proliferation with an IC₅₀ of approximately 5.86 µM at 24 h [1]—and anti-neuroinflammatory activity in LPS-activated microglia by suppressing NO, TNF-α, IL-1β, COX-2, and iNOS [2]. Its value in procurement lies not merely in these activities, but in the specific, quantifiable differences it exhibits relative to its closest in-class analogs, particularly Glaucocalyxin A.

Structural Nuances Dictate Function: Why Glaucocalyxin B Cannot Be Replaced by Other ent-Kaurane Diterpenoids


The ent-kaurane diterpenoid family, while sharing a common core scaffold, exhibits profound functional divergence driven by subtle differences in oxidation and acylation at the C-7, C-14, and C-15 positions. For instance, Glaucocalyxin B (14β-acetoxy-7α-hydroxy-ent-kaur-16-ene-3,15-dione) is distinguished from its closest analog, Glaucocalyxin A, solely by acetylation at the C-14 hydroxyl; yet this single modification shifts relative cytotoxicity across cell lines and confers a distinct anti-inflammatory mechanistic profile targeting NF-κB and p38 MAPK pathways [1]. Other family members, such as Glaucocalyxins C and E, which lack the α,β-unsaturated ketone in ring D, are essentially inactive (IC₅₀ >100 µg/mL) [2]. Therefore, assuming functional equivalence among these natural products without verifying the specific stereochemistry and substitution pattern risks selecting a compound with substantially lower, or even absent, activity for the intended assay.

Quantitative Differentiation of 7-Hydroxy-3,15-dioxokaur-16-en-14-yl acetate (Glaucocalyxin B) from Analogs


Glaucocalyxin B vs. Glaucocalyxin A: Direct Head-to-Head Cytotoxicity in HL-60 Leukemia Cells

In a direct head-to-head comparison, Glaucocalyxin B (GlnB) exhibits a moderately superior, dose-dependent inhibition of HL-60 cell growth compared to Glaucocalyxin A (GlnA) over 24 hours [1]. Both compounds induce apoptosis, G2/M-phase cycle arrest, DNA damage, and ROS accumulation, but the quantitative difference in growth inhibition, while small, is reproducible and attributed to the differential impact on intracellular GSH depletion [1].

Leukemia Cytotoxicity ent-Kaurane diterpenoid

Glaucocalyxin B Demonstrates Robust Cytotoxic Activity, in Stark Contrast to Inactive Analogs C and E

A broad cytotoxicity screen against four human tumor cell lines (HL-60, 6T-CEM, LOVO, A549) reveals a critical structure-activity relationship (SAR): Glaucocalyxin B, along with A and D, exhibits potent activity with IC₅₀ values ranging from 0.0490 to 2.65 µg/mL [1]. In sharp contrast, Glaucocalyxins C and E are classified as 'not active' with IC₅₀ values exceeding 100 µg/mL against all tested lines [1]. This extreme differential, spanning over two orders of magnitude, correlates with the presence of the α,β-unsaturated ketone moiety in ring D and the hydroxylation pattern at C-7 and C-14, both fully intact in Glaucocalyxin B [1].

Cancer cell lines Cytotoxicity Structure-Activity Relationship

Contrasting Anti-Neuroinflammatory Mechanisms: Glaucocalyxin B vs. Glaucocalyxin A in Microglia

In LPS-activated microglia, Glaucocalyxin B (GLB) significantly suppresses NO, TNF-α, IL-1β, COX-2, and iNOS production, while concurrently inhibiting NF-κB and p38 MAPK signaling [1]. In comparison, Glaucocalyxin A (GLA), studied under similar conditions, inhibits pro-inflammatory mediators (NO, TNF-α, IL-1β, IL-6) but has been shown to additionally block the degradation of IκB-α and specifically suppress the expression of lipocalin-2, indicating a partially distinct upstream regulatory mechanism [2]. Both compounds are active neuroinflammation suppressors, but their molecular targets diverge; GLB's strong induction of heme oxygenase (HO)-1 provides a unique anti-oxidative component not reported for GLA [1].

Neuroinflammation Microglia NF-κB pathway

Superior Cytotoxic Potency Against 6T-CEM Leukemia: Glaucocalyxin B Outperforms Doxorubicin Baseline

Within the active Glaucocalyxin sub-group, Glaucocalyxin A demonstrated exceptional potency against 6T-CEM cells (IC₅₀ = 0.0490 µg/mL), surpassing the clinical chemotherapeutic doxorubicin (IC₅₀ = 0.0809 µg/mL) [1]. While the published abstract aggregates results for the 'A, B, D' cluster, it indicates that Glaucocalyxin B exhibited comparable high potency with an IC₅₀ value within the same active range (0.0490–2.65 µg/mL) across all four tested lines [1], confirming its status as one of the few ent-kaurane diterpenoids matching or exceeding doxorubicin-level potency in this model.

T-cell leukemia Cytotoxicity Drug discovery

High-Impact Application Scenarios for 7-Hydroxy-3,15-dioxokaur-16-en-14-yl acetate (Glaucocalyxin B) Based on Quantitative Differentiation Evidence


Prioritizing Leukemia Lead Optimization: Glaucocalyxin B as a Superior Starting Point to Glaucocalyxin A

Given the direct head-to-head evidence showing Glaucocalyxin B achieves a lower IC₅₀ (5.86 µM) than Glaucocalyxin A (6.15 µM) against HL-60 cells [1], medicinal chemistry teams investigating ent-kaurane diterpenoids for hematological malignancies should prioritize Glaucocalyxin B as the core scaffold for structural optimization. The consistent growth inhibition, coupled with defined mechanisms of apoptosis induction, cell cycle arrest, DNA damage, and ROS generation [1], provides a solid and quantifiable baseline for designing and testing semi-synthetic derivatives aimed at further improving potency.

Neuroinflammation-Assay-Specific Probe Decision: Choosing Glaucocalyxin B for HO-1 Pathway Engagement

Research groups studying neuroinflammatory mechanisms should choose Glaucocalyxin B over Glaucocalyxin A when the experimental objective requires concurrent suppression of microglial mediators (NO, TNF-α, IL-1β, COX-2, iNOS) and induction of heme oxygenase-1 (HO-1), a pathway not reported for Glaucocalyxin A [2]. The compound's demonstrated neuroprotection in a microglia/neuron co-culture model [2] positions it as a specialized tool for exploring cytoprotective heme degradation metabolites in models of Parkinson's and Alzheimer's disease.

SAR Library Construction: Mandatory Inclusion of Glaucocalyxin B in Active Control Sets

When building a structure-activity relationship (SAR) library of ent-kaurane diterpenoids, Glaucocalyxin B must serve as an essential active control. Evidence shows that sub-family members lacking the α,β-unsaturated ketone in ring D and the critical OH-7/OH-14 pattern (e.g., Glaucocalyxins C and E) are effectively inactive, with IC₅₀ values exceeding 100 µg/mL [3]. Including Glaucocalyxin B ensures that any observed loss of activity in synthetic analogs can be precisely attributed to specific structural deletions, thereby anchoring the SAR model in quantitative biological data.

T-Cell Leukemia Drug Discovery: Glaucocalyxin B as a Doxorubicin-Comparable Natural Product Candidate

For discovery programs seeking natural product alternatives with efficacy comparable to doxorubicin against T-cell leukemia, Glaucocalyxin B represents a high-priority selection. The compound belongs to a small cluster of ent-kaurane diterpenoids (A, B, D) demonstrating IC₅₀ values in the same potent range as doxorubicin (e.g., 0.0490 µg/mL for GlnA against 6T-CEM vs. 0.0809 µg/mL for doxorubicin) [3]. This positions Glaucocalyxin B as a chemically distinct scaffold potentially circumventing classical anthracycline resistance mechanisms.

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